REACTION_CXSMILES
|
[F:1][C:2]1[C:3](O)=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.P(Br)(Br)([Br:15])=O.CN(C)C=O.C(=O)(O)[O-].[Na+]>>[Br:15][C:3]1[C:2]([F:1])=[CH:7][C:6]([C:8]([F:11])([F:10])[F:9])=[CH:5][N:4]=1 |f:3.4|
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Name
|
|
Quantity
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1 g
|
Type
|
reactant
|
Smiles
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FC=1C(=NC=C(C1)C(F)(F)F)O
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed with water (twice),
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
solvent removed in vacuo
|
Type
|
WASH
|
Details
|
Flash chromatography, eluting with a gradient from 0-10% ethyl acetate in hexanes afforded product as a colorless oil (0.59 g, 44%)
|
Name
|
|
Type
|
|
Smiles
|
BrC1=NC=C(C=C1F)C(F)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |